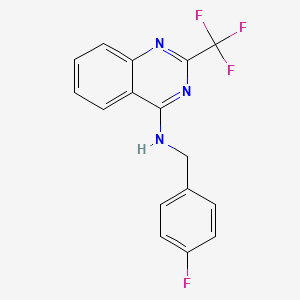

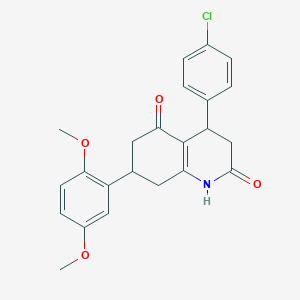

![molecular formula C16H13ClN4S B5578985 2-(1H-benzimidazol-2-yl)-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5578985.png)

2-(1H-benzimidazol-2-yl)-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 2-(1H-benzimidazol-2-yl)-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-3-amine involves multiple steps and reactions. For example, 7-(1H-benzimidazol-2-yl)-5-(substituted phenyl) pyrido[2, 3-d] pyrimidin-4-amines were synthesized by reacting cyanopyridine derivatives under specific conditions, characterized by IR, 1H NMR, and mass spectral data (Maheswaran et al., 2012). Similarly, pyrido[1,2-a]benzimidazoles were synthesized through direct copper-catalyzed amination, highlighting the importance of acid additives in the synthesis process (Masters et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using various spectroscopic methods. For instance, the 5,6-Dimethyl-2-(pyridin-2-yl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole showed a specific intramolecular hydrogen-bond motif and a specific arrangement of molecules in its crystal form, as revealed by structure reports (Geiger & Destefano, 2014).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds vary significantly. Some studies have explored the formation of specific derivatives through various reactions, such as the synthesis of pyrido[1,2-a]benzimidazole derivatives by a novel multicomponent reaction (Yan et al., 2009).

科学的研究の応用

Potential Anticancer Applications

The synthesis and characterization of Pd(II) and Pt(II) complexes of N,N-donor benzimidazole ligands, including derivatives similar to the specified compound, have demonstrated potential anticancer activities. These complexes have been synthesized as potential anticancer compounds and have shown activity against several cancer cell lines, such as breast cancer (MCF7), colon carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2) (Ghani & Mansour, 2011). This indicates the promise of benzimidazole derivatives in the development of new anticancer agents.

Biological Activity and Molecular Structures

Research on palladium(II) and platinum(II) complexes containing benzimidazole ligands reveals insights into their molecular structures, vibrational frequencies, and cytotoxicity. These studies provide foundational knowledge for understanding the interaction mechanisms at the molecular level, essential for drug design and the development of therapeutic agents with improved efficacy and specificity (Ghani & Mansour, 2011).

Antimicrobial and Insecticidal Potentials

Compounds containing the benzimidazole moiety have also been evaluated for their antimicrobial and insecticidal activities. For instance, derivatives synthesized through microwave irradiative cyclocondensation have been tested against various microorganisms and pests, demonstrating significant biological activities (Deohate & Palaspagar, 2020). This suggests the utility of these compounds in developing new pesticides and antimicrobial agents.

Material Science Applications

In material science, benzimidazole derivatives have been utilized to create structurally diverse libraries of compounds through alkylation and ring closure reactions. These libraries serve as valuable resources for discovering new materials with potential applications in various fields, including catalysis and molecular electronics (Roman, 2013).

Fluorescent Probes for DNA Detection

Novel aminated benzimidazo[1,2-a]quinolines, which share a structural similarity with the compound , have been synthesized for potential use as fluorescent probes for DNA detection. These compounds exhibit enhanced fluorescence emission intensity in the presence of ct-DNA, indicating their utility in bioanalytical applications for studying DNA interactions (Perin et al., 2011).

将来の方向性

The future directions in the research of benzimidazole derivatives could involve the development of new synthetic routes and the exploration of their biological activities . The optimization of benzimidazole-based structures has resulted in marketed drugs, suggesting potential for further drug development .

特性

IUPAC Name |

2-(1H-benzimidazol-2-yl)-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4S/c1-7-11-13(18)14(22-16(11)19-8(2)12(7)17)15-20-9-5-3-4-6-10(9)21-15/h3-6H,18H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMKQYJAEJQDQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(SC2=NC(=C1Cl)C)C3=NC4=CC=CC=C4N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzimidazol-2-yl)-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

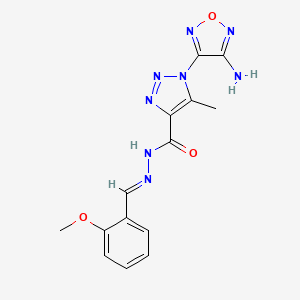

![2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5578903.png)

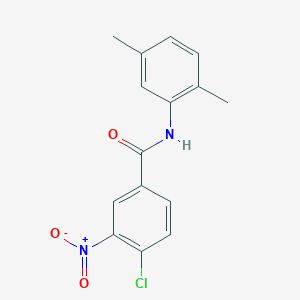

![3-cyclopropyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5578910.png)

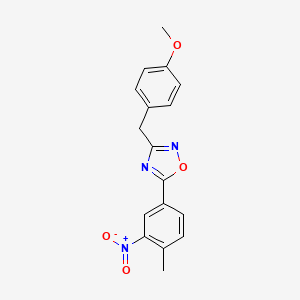

![1-{3-[(2-amino-4,6-dihydroxy-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5578927.png)

![(3S*,4S*)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol](/img/structure/B5578948.png)

![N-(3-chloro-4-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5578952.png)

![N'-[(5-nitro-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5578974.png)

![3-isobutyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5578980.png)

![7-fluoro-3-{2-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-2-methyl-1H-indole](/img/structure/B5578987.png)